
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide typically involves multiple steps. One common method starts with methylacetophenone as a raw material. Selenium dioxide is used for oxidation to prepare an intermediate, 2-carbonyl-2-p-benzyl aldehyde. This intermediate is then treated with N,N-dimethylformamide and thionyl chloride, which acts as a chlorinating agent and reducing agent. Finally, the intermediate reacts with N,N-dimethyl sulfonamide chloride to synthesize the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, selenium dioxide, and N,N-dimethylformamide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted imidazole compounds.
科学研究应用
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as fungicides, to protect crops from diseases.
作用机制
The mechanism of action of 4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a fungicide, it inhibits the Qi site (the ubiquinone-reducing site) of the cytochrome bc1 complex in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to the death of the fungal cells .
相似化合物的比较
Similar Compounds
Cyazofamid: A fungicide with a similar structure and mechanism of action.
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide: Another imidazole derivative used as a fungicide.
Uniqueness
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the Qi site of the cytochrome bc1 complex makes it particularly effective as a fungicide.
属性
CAS 编号 |
120116-87-2 |
|---|---|
分子式 |
C12H11ClN4O2S |
分子量 |
310.76 g/mol |
IUPAC 名称 |
4-chloro-2-cyano-N,N-dimethyl-5-phenylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H11ClN4O2S/c1-16(2)20(18,19)17-10(8-14)15-12(13)11(17)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI 键 |
DNYQVSBOGCMIDZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)N1C(=NC(=C1C2=CC=CC=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


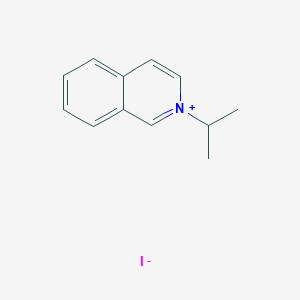
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)

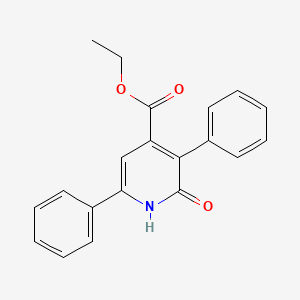
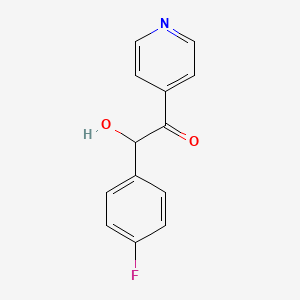
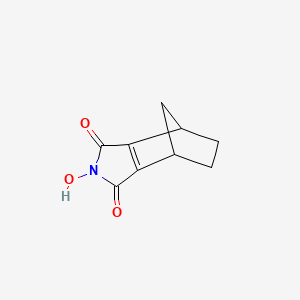

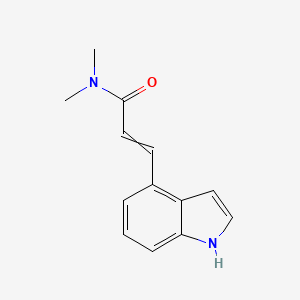


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

